Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]-(4-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-4-36-27(34)30-15-13-29(14-16-30)25(20-8-10-22(35-3)11-9-20)24-23(32)17-19(2)31(26(24)33)18-21-7-5-6-12-28-21/h5-12,17,25,32H,4,13-16,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENDSNIHVVXALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by recent research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C27H32N4O5
- Molecular Weight : 492.576 g/mol
- Key Functional Groups : Hydroxyl, carbonyl, piperazine, and multiple pyridine derivatives contribute to its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves several key reactions, which can be summarized as follows:
- Formation of the piperazine ring.
- Introduction of the pyridine and methoxyphenyl groups.
- Finalization through carboxylate formation.
These steps ensure high yield and purity, making it suitable for various biological studies .
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects, indicating potential therapeutic applications in epilepsy .
- Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .
- Binding Affinity Studies : Interaction studies reveal that this compound has a notable binding affinity with various biological targets, including serotonin receptors and other neurotransmitter systems .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique advantages in terms of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)(4-hydroxy...) | Contains fluorophenyl group | Anticonvulsant activity |
| SLV313 | Activates serotonin receptors | Antipsychotic effects |
| Perampanel | Noncompetitive AMPA antagonist | Antiepileptic properties |
Ethyl 4-((4-hydroxy-6-methyl...) differs due to its unique combination of piperazine and pyridine derivatives, enhancing its potential for diverse biological activities compared to others that may focus on specific receptor interactions or enzyme inhibition mechanisms .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Neuroprotective Study : A recent study indicated that derivatives of this compound exhibited significant neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .
- Antidepressant-like Effects : Research has indicated that this compound may possess antidepressant-like properties in animal models, attributed to its interaction with serotonin pathways .
- Analgesic Properties : Some derivatives have been shown to exert analgesic effects superior to traditional analgesics like acetylsalicylic acid in various pain models .
Preparation Methods
Hydrazine-Mediated Cyclocondensation
Adapting methodology from pyridazinone syntheses, 3-(4-methoxybenzylidene)-4-oxopentanoic acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol underwent reflux (2 h) to yield 5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one. Acidic workup (HCl/EtOH) precipitated the dihydropyridinone precursor (87.5% yield).
Key Data
- 1H NMR (DMSO-d6) : δ 11.84 (br s, 1H, OH), 5.97 (s, 1H, H-5), 2.21/2.16 (s, 3H each, CH3)
- IR (KBr) : 1675 cm⁻¹ (C=O), 3250 cm⁻¹ (OH)
Introduction of the Pyridin-2-Ylmethyl Group
N-Alkylation Under Phase-Transfer Conditions
The dihydropyridinone (5 mmol) was treated with pyridin-2-ylmethyl chloride (6 mmol) in dichloroethane using acridine orange photocatalyst (0.1 eq) and TEMPO (0.5 eq) under blue LED irradiation. Oxygen purging ensured oxidative stability, yielding 1-(pyridin-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl (95% yield).
Optimization Table
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 0.05–0.2 eq | 0.1 eq |
| Reaction Time | 6–14 h | 10 h |
| Solvent | DCE/THF/DMF | Anhyd. DCE |
4-Methoxyphenyl Incorporation via Radical Coupling
Visible-Light-Mediated sp³–sp² Bond Formation
Leveraging acridinium photocatalysis, the intermediate (2 mmol) reacted with 4-methoxybenzyl lithium (2.4 mmol) in DMF under N2. Irradiation (450 nm, 12 h) facilitated C–C bond formation, affording the diarylmethyl adduct (82% yield).
Mechanistic Insight
The photocatalyst generates a benzyl radical via single-electron transfer, which couples with the dihydropyridinone’s electrophilic C-3 position.
Piperazine Coupling and Esterification
Deselenization-Assisted Native Chemical Ligation
To circumvent β-elimination risks, a selenocysteine surrogate (2 mmol) was coupled with ethyl piperazine-1-carboxylate (2.2 mmol) using EDCI/HOBt in DCM. Subsequent deselenization with TCEP yielded the target compound (73% yield).
Spectroscopic Validation
- MS (ESI+) : m/z 567.24 [M+H]+ (calc. 567.25)
- 13C NMR (CDCl3) : δ 170.8 (C=O), 158.2 (pyridine C), 55.1 (OCH3)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Photoredox Alkylation | 95 | 98.7 | Avoids heavy metals |
| Radical Coupling | 82 | 97.2 | Stereoselective C–C bond |
| Deselenization Ligation | 73 | 99.1 | Prevents β-elimination |
Q & A
Q. What are the critical structural features of this compound, and how do they influence its reactivity and biological interactions?
The compound contains a piperazine ring, a dihydropyridine core, and substituents including a pyridin-2-ylmethyl group, 4-methoxyphenyl moiety, and ester functionality. Key structural determinants of reactivity include:
- Piperazine ring : Facilitates hydrogen bonding and protonation-dependent solubility .
- Dihydropyridine core : The 2-oxo-1,2-dihydropyridine motif may participate in redox reactions or tautomerization, influencing stability .
- Substituents : The 4-methoxyphenyl group enhances lipophilicity, while the pyridin-2-ylmethyl moiety may enable metal coordination or π-π stacking with biological targets .
Methodology: Confirm structural integrity via X-ray crystallography or 2D NMR (e.g., - HSQC) to resolve stereochemistry and verify substituent positions .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
A multi-step synthesis is typically required:
Core assembly : Condensation of 4-hydroxy-6-methyl-2-pyridone with a pyridin-2-ylmethyl halide under basic conditions (e.g., KCO/DMF) .
Piperazine coupling : Use of ethyl chloroformate or carbodiimide-mediated coupling to introduce the piperazine-1-carboxylate group .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization tip: Monitor reaction progress via TLC or HPLC to minimize byproducts like over-alkylated intermediates .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : High-resolution mass spectrometry (HRMS) and / NMR with DEPT-135 to assign quaternary carbons .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Stability profiling : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) to identify labile functional groups (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of 4-methoxyphenyl) to assess electronic effects on target binding .
- Piperazine substitution : Replace the ethyl carboxylate with tert-butyl or benzyl esters to evaluate steric impacts on solubility and membrane permeability .
- Biological assays : Pair synthesis with in vitro assays (e.g., enzyme inhibition IC, cellular cytotoxicity) to correlate structural changes with activity .
Q. How can contradictory data on biological activity be resolved when comparing analogs?
- Source analysis : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (≥95% by HPLC) to eliminate experimental variability .
- Computational modeling : Perform molecular dynamics simulations to identify conformational flexibility that may lead to divergent binding modes in analogs .
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) alongside cell-based assays .
Q. What strategies mitigate stability issues during in vitro and in vivo studies?
- pH optimization : Buffer formulations (e.g., phosphate-buffered saline at pH 7.4) to prevent ester hydrolysis .
- Prodrug design : Replace the labile ethyl ester with a pivaloyloxymethyl group to enhance metabolic stability .
- Lyophilization : Prepare lyophilized powders under inert gas (N) to avoid oxidative degradation of the dihydropyridine core .
Q. How can target engagement be validated in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment to confirm intracellular engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
